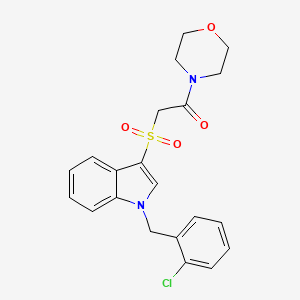
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone , also known by its chemical formula C14H11ClO4S , is a synthetic compound with intriguing properties. Let’s explore further.
Molecular Structure Analysis
The molecular formula C14H11ClO4S provides insights into its composition. The compound consists of a benzene ring (indolyl), a sulfonyl group, and a morpholinoethanone moiety. The chlorobenzyl substituent adds further complexity. The E-isomer configuration suggests geometric constraints.
Chemical Reactions Analysis
While specific reactions involving this compound are scarce in the literature, it likely participates in nucleophilic substitutions, condensations, and cyclizations. Researchers may explore its reactivity with various nucleophiles, acids, or bases. Investigating its behavior under different conditions is crucial for understanding its versatility.
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 310.76 g/mol .
- Solubility : Solubility characteristics in different solvents need investigation.
- Melting Point : Experimental data required.
- Color : Likely a crystalline solid.
- Stability : Assess stability under varying conditions (light, temperature, etc.).
Scientific Research Applications
Synthesis and Anticancer Activity
A study on novel indole-based sulfonohydrazide derivatives, including compounds related to "2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone," demonstrated promising anticancer activity against breast cancer cell lines MCF-7 and MDA-MB-468. These compounds selectively inhibit the proliferation of cancerous cells, indicating their potential as anticancer agents (Gaur et al., 2022).
Antimicrobial Agents
Research into 1,2,4-triazole derivatives containing the morpholine moiety, synthesized through condensation reactions, revealed that some of these compounds possess good to moderate antimicrobial activity. This highlights their potential use in developing new antimicrobial agents (Sahin et al., 2012).
Sulfonamide Synthesis
A study on the synthesis of morpholine-containing sulfonamides introduced the morpholine moiety to amine functional groups, aiming to explore new pharmacologically active reagents. These compounds are tested for ICAM-1/LFA-1 interaction inhibition, showcasing their potential in therapeutic applications (Singh & Bansal, 2004).
Sulfur Dioxide Insertion
The insertion of sulfur dioxide into certain structures, leading to the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones, was investigated, showing efficient conversion under mild conditions. This chemical transformation process has potential applications in the development of sulfonated oxindoles with various uses (Liu et al., 2017).
Anti-inflammatory Activity
Thiophene derivatives, including compounds with morpholine groups, have been synthesized and evaluated for anti-inflammatory activity. These compounds have shown promising results in reducing inflammation, indicating their potential as anti-inflammatory agents (Helal et al., 2015).
Safety And Hazards
- Toxicity : Evaluate toxicity profiles through in vitro and in vivo studies.
- Handling Precautions : Researchers should follow standard laboratory safety protocols.
- Environmental Impact : Assess potential environmental hazards.
Future Directions
- Biological Studies : Investigate its effects on cell lines, enzymes, and receptors.
- Drug Development : Explore its potential as a drug candidate (anticancer, anti-inflammatory, etc.).
- Structure-Activity Relationship (SAR) : Derive insights by modifying its structure.
- Computational Modeling : Predict its interactions using molecular dynamics simulations.
Remember that this analysis is based on available information, and further research is essential. For specific details, consult relevant scientific papers and databases12345. 🧪🔬
properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S/c22-18-7-3-1-5-16(18)13-24-14-20(17-6-2-4-8-19(17)24)29(26,27)15-21(25)23-9-11-28-12-10-23/h1-8,14H,9-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIVFVVUPKGYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

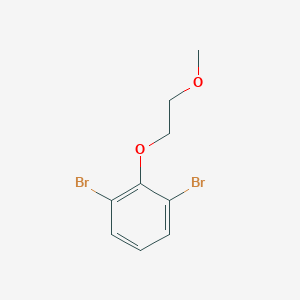
![7-(3-chlorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2586200.png)
![2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid](/img/structure/B2586203.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2586204.png)
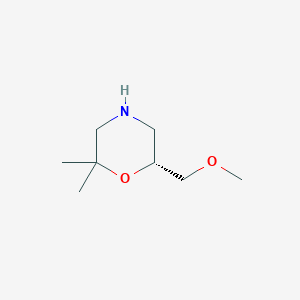
![N-(3,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2586208.png)
![4-[(4-chloroanilino)methylene]-2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2586209.png)
![5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine](/img/structure/B2586211.png)
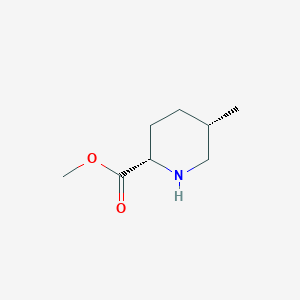
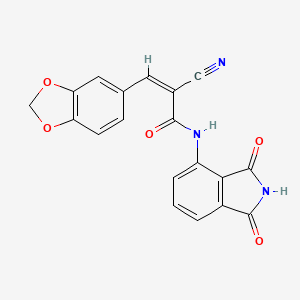
![5-propyl-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2586215.png)
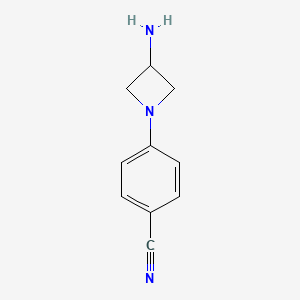
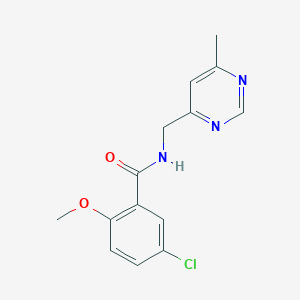
![3-Difluoromethyl-5-propylsulfanyl-[1,2,4]triazol-4-ylamine](/img/structure/B2586218.png)